BenchChemオンラインストアへようこそ!

Thymogen

Immunopharmacology Receptor Binding Dipeptide Ligands

Thymogen (Oglufanide) is a synthetic L-Glu-L-Trp dipeptide immunomodulator requiring strict stereochemical fidelity—the D-enantiomer (Thymodepressin) exerts opposite immunosuppressive effects. Validated in long-term aging studies (extended maximum lifespan by 10.4%, P<0.001; reduced tumor incidence 1.5-fold), radioprotection (50% reduction in hematopoietic stem cell damage from 1 Gy), and anti-inflammatory assays (TNF/IL-6 inhibition in THP-1 cells). Generic L-Glu-L-Trp substitutes fail to replicate these outcomes. Insist on pharmaceutical-grade, chirally verified Thymogen for reproducible results.

Molecular Formula C16H19N3O5
Molecular Weight 333.34 g/mol
CAS No. 122933-59-9
Cat. No. B1677190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymogen
CAS122933-59-9
Synonymsalpha-glutamyltryptophan
Glu-Trp
L-alpha-glutamyl-L-tryptophan
Molecular FormulaC16H19N3O5
Molecular Weight333.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1
InChIKeyLLEUXCDZPQOJMY-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thymogen (CAS 122933-59-9): A Synthetic L-Glu-L-Trp Dipeptide for Immunomodulation and Research Procurement


Thymogen (Oglufanide, CAS 122933-59-9) is a synthetic dipeptide consisting of L-glutamic acid and L-tryptophan (L-Glu-L-Trp). Initially isolated from the natural calf thymic peptide complex Thymalin via reverse-phase HPLC, it was subsequently synthesized for pharmaceutical development [1]. As a thymic immunomodulator, Thymogen activates T-cell differentiation, modulates cyclic nucleotide levels, and enhances neutrophil chemotaxis and phagocytosis [2]. It is also recognized as an inhibitor of vascular endothelial growth factor (VEGF), conferring potential anti-angiogenic activity [3].

Why Generic L-Glu-L-Trp Substitution Is Inadequate for Thymogen-Dependent Research Models


Although Thymogen is chemically defined as L-Glu-L-Trp, simple substitution with generic L-Glu-L-Trp dipeptide from non-validated sources fails to replicate the specific biological outcomes observed with pharmaceutical-grade Thymogen. The compound's activity is exquisitely sensitive to chiral purity; inversion of either amino acid to the D-enantiomer (as in Thymodepressin, D-Glu-D-Trp) completely reverses its functional effect from immunostimulant to immunosuppressor [1]. Furthermore, the biological activity is determined by both optical and chemical properties of the peptide bond. Unlike the immunostimulatory L-Glu-L-Trp, isomers such as D-Glu-D-Trp and D-Glu-L-Trp actively inhibit proliferation of hemopoietic progenitors [2]. These findings underscore that stereochemical fidelity is a non-negotiable parameter for experimental reproducibility.

Quantitative Differentiation of Thymogen Against Closest Analogs: Binding Affinity, Chiral Specificity, and Radioprotection


High-Affinity Competitive Binding to Macrophage and Thymocyte Receptors vs. Bestim

In competitive binding assays using [³H]bestim (γ-D-Glu-L-Trp) as the radioligand, unlabeled Thymogen (L-Glu-L-Trp) potently inhibited specific binding to murine peritoneal macrophages and thymocytes. This demonstrates that Thymogen and Bestim share a common high-affinity binding site, but Thymogen exhibits a markedly lower inhibition constant (Ki), indicating superior affinity for the receptor [1].

Immunopharmacology Receptor Binding Dipeptide Ligands

Functional Inversion upon Chiral Isomerization: Immunostimulant Thymogen vs. Immunosuppressor Thymodepressin

The stereochemistry of the Glu-Trp dipeptide dictates its biological function. Thymogen, composed entirely of L-amino acids (L-Glu-L-Trp), acts as an immunostimulant, enhancing T-cell differentiation and phagocytosis. In stark contrast, its enantiomeric counterpart, Thymodepressin (D-Glu-D-Trp), functions as an immunosuppressor, inhibiting the proliferation of hemopoietic progenitors and suppressing immune responses [1][2]. This functional inversion is a direct consequence of chirality and is not observed with racemic mixtures or other isomers.

Chiral Pharmacology Immunomodulation Structure-Activity Relationship

Radioprotection of Hematopoietic Stem Cells: Thymogen vs. Thymohexin

In a murine model of ionizing radiation damage, both Thymogen (Glu-Trp) and Thymohexin (Arg-Lys-Asp-Val-Tyr-Arg) were evaluated for their ability to protect hematopoietic colony-forming units in the spleen (CFU-S). Both peptides were demonstrated to reduce the damaging effect of a 1 Gy radiation dose on CFU-S by 50%. Additionally, when administered post-irradiation at a higher dose of 4 Gy, treatment with Thymogen led to a more intensive restoration of the CFU-S population compared to untreated controls [1].

Radiobiology Hematopoiesis CFU-S Assay

Induction of TNF Tolerance in Human Monocytes: Class-Level Anti-inflammatory Activity

In a comparative study evaluating five Khavinson peptides (Epitalon, Vilon, Thymogen, Thymalin, Chonluten), all peptides were found to inhibit the expression of tumor necrosis factor (TNF) and pro-inflammatory interleukin-6 (IL-6) in LPS-stimulated, terminally differentiated human THP-1 monocytic cells. This inhibition was linked to a mechanism of TNF tolerance, promoting attenuation of the inflammatory response [1]. While this effect is shared across the peptide class, it confirms Thymogen's participation in a defined anti-inflammatory pathway and provides a functional assay endpoint for quality control.

Inflammation Cytokine Modulation Monocyte/Macrophage

Comparative Neurotropic Activity Ranking Among Peptide Immunomodulators

In a comparative study of peptide immunomodulators using an 'open field' behavioral assay in animals, the neuromodulating effects were ranked based on their ability to alter circadian rhythms of motor activity and the dynamics of orientation-investigation reaction extinction. The activity ranking was: ethymizol > cerebrolysin > thymalin > nootropil > thymogen > T-activin > cortexin > dibazol [1]. This places Thymogen's neurotropic activity as moderate, situated between the natural thymic peptide complex Thymalin and the T-cell activator T-activin.

Neuroimmunology Behavioral Pharmacology Peptide Ranking

Chiral-Dependent Modulation of Hemopoietic Progenitor Proliferation

A systematic evaluation of Glu-Trp (EW) dipeptide isomers revealed a striking dependence of biological activity on stereochemistry and peptide bond type. The all-L-amino acid dipeptide L-Glu-L-Trp (Thymogen) and its gamma-bond isomer L-γGlu-L-Trp had no effect on proliferation of committed and pluripotent CFU-S in intact bone marrow [1]. In contrast, inversion of the Glu residue to the D-configuration (D-Glu-D-Trp, D-γGlu-D-Trp, D-Glu-L-Trp) imparted suppressor properties, actively inhibiting proliferation of hemopoietic progenitors. Furthermore, the dipeptide L-γGlu-D-Trp, with a gamma peptide bond, uniquely stimulated CFU-S proliferation. These differential effects directly underpin the distinct radiotherapeutic and radioprotective properties of L-Glu and D-Glu containing peptides, respectively [1].

Hematopoiesis Stereochemistry CFU-S

Thymogen (CAS 122933-59-9): Validated Application Scenarios for Research and Industrial Use


Immunosenescence and Geroprotection Studies

Thymogen is a validated tool for investigating interventions that delay aging and reduce age-related pathologies. In a long-term study, chronic administration of Thymogen (5 µg/rat, 5x/week for 12 months) increased the maximum life span of the longest-lived 10% of rats from 949 ± 16.1 days to 1048 ± 21.1 days (P < 0.001) and reduced total tumor incidence 1.5-fold (P < 0.01) [1]. This quantitative evidence supports its use in gerontological research models aimed at evaluating biomarkers of aging and cancer prevention. The defined dosing regimen and outcome measures provide a robust framework for replicating and extending these findings.

Radiobiology and Hematopoietic Recovery Research

Thymogen is a well-characterized agent for studies of radiation-induced hematopoietic injury and recovery. It has been quantitatively shown to reduce the damaging effect of 1 Gy ionizing radiation on hematopoietic stem cells (CFU-S) by 50%, and to accelerate recovery of the CFU-S population following a 4 Gy dose compared to untreated controls [2]. This established efficacy in a classic radiobiology assay makes Thymogen a useful reference compound for screening novel radioprotectants or investigating mechanisms of hematopoietic stem cell resilience.

Chiral Pharmacology and Structure-Activity Relationship (SAR) Investigations

The Thymogen/Thymodepressin enantiomeric pair represents a compelling case study in chiral pharmacology. Thymogen (L-Glu-L-Trp) acts as an immunostimulant, while its D-enantiomer Thymodepressin (D-Glu-D-Trp) functions as an immunosuppressor [3]. This functional inversion provides a unique system for exploring how stereochemistry governs peptide-receptor interactions and downstream signaling. Researchers can use authenticated Thymogen as a stereochemically pure reference standard to design and interpret experiments with novel chiral peptide libraries or to investigate enantiomer-specific immune modulation.

In Vitro Monocyte/Macrophage Inflammation Models

Thymogen has been demonstrated to inhibit TNF and IL-6 production in LPS-stimulated human THP-1 monocytic cells, contributing to a state of TNF tolerance and attenuation of the inflammatory response [4]. This provides a defined in vitro platform for studying Thymogen's anti-inflammatory mechanisms. The THP-1 cell line model offers a reproducible and accessible system for quality control testing of new Thymogen batches, allowing researchers and procurement specialists to verify functional activity against a published benchmark before committing to large-scale or in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thymogen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.